2,2,5-Trimethyl-1,3-dioxolan-4-one

Descripción general

Descripción

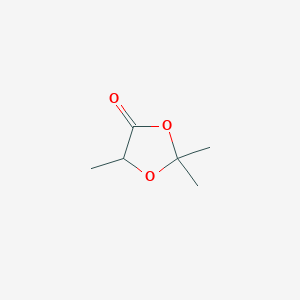

2,2,5-Trimethyl-1,3-dioxolan-4-one is an organic compound with the molecular formula C6H10O3 . It is a type of 1,3-dioxolane compound .

Synthesis Analysis

The synthesis of 2,2,5-Trimethyl-1,3-dioxolan-4-one can be achieved through a simple and efficient procedure . Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .Molecular Structure Analysis

The molecular structure of 2,2,5-Trimethyl-1,3-dioxolan-4-one consists of a six-membered ring with two oxygen atoms and four carbon atoms . The exact structure can be viewed using computational chemistry tools .Aplicaciones Científicas De Investigación

- Polymerization Catalysts : Researchers have explored the use of 2,2,5-trimethyl-1,3-dioxolan-4-one as a monomer in ring-opening polymerization reactions. It can be polymerized to form biodegradable polymers, such as polyesters or polylactides .

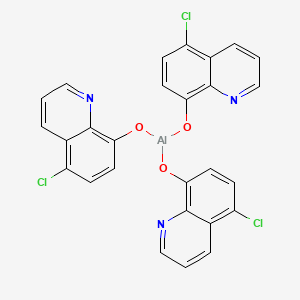

- Isotactic Poly(rac-lactic acid) : By employing homosalen–aluminum complexes, this compound can lead to isotactic poly(rac-lactic acid), which has potential applications in sustainable materials .

- Alternative Solvents : 2,2,5-trimethyl-1,3-dioxolan-4-one, along with other 1,3-dioxolane compounds, has been investigated as a green solvent. These compounds offer an eco-friendly alternative to traditional solvents .

- Hansen Parameters : Researchers have evaluated its Hansen parameters to compare it directly with classical solvents in terms of solubility and compatibility .

Polymerization and Biodegradable Polymers

Green Solvents and Reaction Media

Mecanismo De Acción

Target of Action

2,2,5-Trimethyl-1,3-dioxolan-4-one is a chemical compound that primarily targets the process of polymerization . It is used as a monomer in the synthesis of isotactic poly(racemic lactic acid) [P(rac-LAA)] .

Mode of Action

The compound interacts with its targets through a two-step process: stereoselective ring-opening and deacetonation . This interaction results in the formation of a highly isotactic polymer, P(rac-LAA), from racemic 2,2,5-trimethyl-1,3-dioxolan-4-one .

Biochemical Pathways

The affected pathway is the polymerization process of racemic 2,2,5-trimethyl-1,3-dioxolan-4-one . The downstream effects include the formation of a highly isotactic polymer, P(rac-LAA), which has potential applications in various industries .

Pharmacokinetics

It has a molecular weight of 130.142 Da and a density of 1.0±0.1 g/cm³ . Its boiling point is 173.2±15.0 °C at 760 mmHg, and it has a vapor pressure of 1.3±0.3 mmHg at 25°C . These properties may influence its bioavailability.

Result of Action

The result of the action of 2,2,5-Trimethyl-1,3-dioxolan-4-one is the formation of a highly isotactic polymer, P(rac-LAA) . This polymer has a moderate number-average molecular weight (Mn = 6,200), broad polydispersity (PDI = 2.20), and is semicrystalline with a melting temperature of 156 °C .

Action Environment

The action of 2,2,5-Trimethyl-1,3-dioxolan-4-one is influenced by environmental factors such as temperature and pH . It is stable under neutral or basic conditions and can even survive mildly acidic conditions .

Propiedades

IUPAC Name |

2,2,5-trimethyl-1,3-dioxolan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4-5(7)9-6(2,3)8-4/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGSKLATJCEJNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(O1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,5-Trimethyl-1,3-dioxolan-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

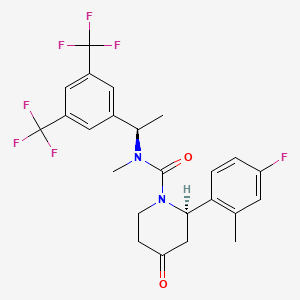

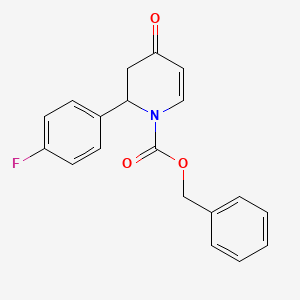

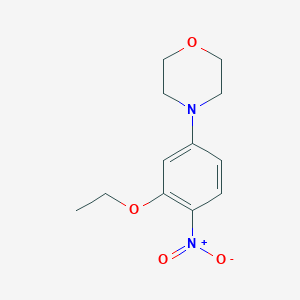

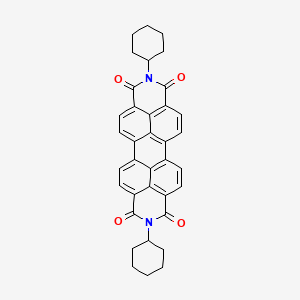

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.